Cas no 160797-29-5 ((R)-N-(2,2-Difluoroethylidene)-1-phenylethanamine)
(R)-N-(2,2-Difluoroethylidene)-1-phenylethanamine Chemical and Physical Properties
Names and Identifiers
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- (R)-N-(2,2-Difluoroethylidene)-1-phenylethanamine
- 2,2-difluoro-N-[(1R)-1-phenylethyl]ethanimine
- Benzenemethanamine,N-(2,2-difluoroethylidene)-a-methyl-, (R)- (9CI)
- (R)-N-(2,2-Difluoroethylidene)-1-phenylethylamine
- D2525
- difluoroethylidenephenylethylamine
- (R)-N-(2,2-DIFLUOROETHYLIDENE)-ALPHA-METHYLBENZYLAMINE
- (R)-N-(2,2-DIFLUOROETHYLIDENE)-1-PHENYLETHYLAMINE 98+%
- CS-0212709
- Benzenemethanamine, N-(2,2-difluoroethylidene)-alpha-methyl-, (R)- (9CI)
- (R,E)-N-(2,2-difluoroethylidene)-1-phenylethanamine
- 160797-29-5
- AKOS015852904
- (1E)-2,2-Difluoro-N-[(1R)-1-phenylethyl]ethan-1-imine
- (2,2-DIFLUOROETHYLIDENE)[(1R)-1-PHENYLETHYL]AMINE
- MFCD01321162
- MOMZKLAUXURNPG-MRVPVSSYSA-N
- J-009756
- BS-21656
- DTXSID60374259
- DB-344884
-
- MDL: MFCD01321162
- Inchi: 1S/C10H11F2N/c1-8(13-7-10(11)12)9-5-3-2-4-6-9/h2-8,10H,1H3/b13-7+/t8-/m1/s1
- InChI Key: MOMZKLAUXURNPG-OREIZAMCSA-N
- SMILES: FC(/C=N/[C@H](C)C1C=CC=CC=1)F
Computed Properties
- Exact Mass: 183.08600
- Monoisotopic Mass: 183.086
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 162
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.8
- Topological Polar Surface Area: 12.4A^2
Experimental Properties
- Color/Form: Light yellow yellow transparent liquid
- Density: 1.09
- Boiling Point: 216.2°Cat760mmHg
- Flash Point: 84.6°C
- Refractive Index: 85 ° (C=1, MeOH)
- PSA: 12.36000
- LogP: 3.08350
(R)-N-(2,2-Difluoroethylidene)-1-phenylethanamine Customs Data
- HS CODE:2925290090
- Customs Data:
China Customs Code:
2925290090Overview:
2925290090 Other imines and their derivatives,And their salt.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2925290090 other imines and their derivatives; salts thereof.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
(R)-N-(2,2-Difluoroethylidene)-1-phenylethanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | PC904768-250mg |
(R)-N-(2,2-Difluoroethylidene)-1-phenylethylamine |
160797-29-5 | 95% | 250mg |
£125.00 | 2025-02-22 | |
| Apollo Scientific | PC904768-1g |
(R)-N-(2,2-Difluoroethylidene)-1-phenylethylamine |
160797-29-5 | 95% | 1g |
£335.00 | 2025-02-22 | |
| abcr | AB141744-250 mg |
(R)-N-(2,2-Difluoroethylidene)-1-phenylethylamine; . |
160797-29-5 | 250 mg |
€209.00 | 2023-07-20 | ||
| abcr | AB141744-1 g |
(R)-N-(2,2-Difluoroethylidene)-1-phenylethylamine; . |
160797-29-5 | 1 g |
€542.50 | 2023-07-20 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-296251-1 g |
(R)-N-(2,2-Difluoroethylidene)-1-phenylethylamine, |
160797-29-5 | 1g |
¥1,015.00 | 2023-07-10 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-296251-1g |
(R)-N-(2,2-Difluoroethylidene)-1-phenylethylamine, |
160797-29-5 | 1g |
¥1015.00 | 2023-09-05 | ||
| abcr | AB141744-250mg |
(R)-N-(2,2-Difluoroethylidene)-1-phenylethylamine; . |
160797-29-5 | 250mg |
€209.00 | 2025-02-14 | ||
| abcr | AB141744-1g |
(R)-N-(2,2-Difluoroethylidene)-1-phenylethylamine; . |
160797-29-5 | 1g |
€542.50 | 2025-02-14 | ||
| A2B Chem LLC | AA87085-250mg |
(R)-N-(2,2-Difluoroethylidene)-1-phenylethylamine |
160797-29-5 | 95% | 250mg |
$108.00 | 2024-04-20 | |
| A2B Chem LLC | AA87085-1g |
(R)-N-(2,2-Difluoroethylidene)-1-phenylethylamine |
160797-29-5 | 95% | 1g |
$304.00 | 2024-04-20 |
(R)-N-(2,2-Difluoroethylidene)-1-phenylethanamine Suppliers
(R)-N-(2,2-Difluoroethylidene)-1-phenylethanamine Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on (R)-N-(2,2-Difluoroethylidene)-1-phenylethanamine
The (R)-N-(2,2-Difluoroethylidene)-1-phenylethanamine: A Comprehensive Overview
The (R)-N-(2,2-Difluoroethylidene)-1-phenylethanamine, also known by its CAS number 160797-29-5, is a compound of significant interest in the field of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a phenyl group with a substituted ethylamine moiety. The presence of the (R) configuration indicates a specific stereochemistry that plays a crucial role in its biological activity and chemical reactivity.
Recent studies have highlighted the potential of this compound in various applications, particularly in the development of novel pharmaceutical agents. The incorporation of the 2,2-difluoroethylidene group introduces interesting electronic and steric properties, making it a valuable building block in organic synthesis. Researchers have explored its role in the design of inhibitors for key enzymes involved in metabolic pathways, demonstrating its versatility as a lead compound.
One of the most notable advancements involving this compound is its application in drug discovery programs targeting neurodegenerative diseases. By leveraging computational chemistry techniques, scientists have identified potential binding interactions between this compound and critical protein targets associated with Alzheimer's disease. These findings underscore the importance of understanding the relationship between molecular structure and biological function.
In addition to its pharmacological applications, the (R)-N-(2,2-Difluoroethylidene)-1-phenylethanamine has also been studied for its role in materials science. Its ability to form stable complexes with metal ions has led to investigations into its use as a ligand in catalytic systems. This dual functionality highlights the compound's potential across multiple disciplines.
From a synthetic perspective, the preparation of this compound involves a series of carefully optimized reactions. The use of asymmetric catalysis has enabled researchers to achieve high enantiomeric excess, ensuring the production of the desired (R) configuration. Such advancements not only enhance the efficiency of synthesis but also pave the way for large-scale production if required.
Looking ahead, ongoing research is focused on further elucidating the mechanistic details of this compound's interactions with biological systems. Advanced spectroscopic techniques and molecular modeling are being employed to provide deeper insights into its mode of action. These efforts are expected to contribute significantly to the development of more effective therapeutic agents.
In conclusion, the (R)-N-(2,2-Difluoroethylidene)-1-phenylethanamine represents a promising compound with diverse applications across multiple fields. Its unique structure and stereochemistry make it an invaluable tool for researchers aiming to push the boundaries of organic chemistry and pharmacology.
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